molecular formula C6H9ClF3NO3 B6207985 rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride CAS No. 2763583-55-5

rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride

Cat. No. B6207985
CAS RN: 2763583-55-5
M. Wt: 235.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride (rac-TFMPC-HCl) is a synthetic compound with a wide range of applications in scientific research. It is an important reagent used in organic synthesis and is increasingly being used in biochemical and physiological research. Rac-TFMPC-HCl is a white crystalline solid that is soluble in water, ethanol, and other polar solvents. This compound has a wide range of applications in laboratory experiments, including the synthesis of various compounds, the study of enzyme-catalyzed reactions, and the investigation of biochemical and physiological processes.

Scientific Research Applications

Rac-TFMPC-HCl has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including chiral compounds, peptides, and other organic molecules. Additionally, rac-TFMPC-HCl is used in the study of enzyme-catalyzed reactions, as well as in the investigation of biochemical and physiological processes. Rac-TFMPC-HCl has also been used in the study of drug metabolism, as well as in the development of new drugs and therapies.

Mechanism of Action

Rac-TFMPC-HCl is an inhibitor of serine proteases, such as trypsin, thrombin, and chymotrypsin. It binds to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition of enzyme activity can be used to study the effects of drugs on enzyme-catalyzed reactions, as well as to study the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
Rac-TFMPC-HCl has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, rac-TFMPC-HCl has been shown to inhibit the activity of receptors involved in the regulation of the cardiovascular system, such as the angiotensin II receptor. Additionally, rac-TFMPC-HCl has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, such as lipoprotein lipase.

Advantages and Limitations for Lab Experiments

Rac-TFMPC-HCl has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. Additionally, it is soluble in a wide range of solvents, and it is stable in aqueous solutions. However, rac-TFMPC-HCl has some limitations. It is not stable in organic solvents, and it is not soluble in non-polar solvents.

Future Directions

Rac-TFMPC-HCl has a wide range of potential applications in scientific research. It can be used to study the effects of drugs on biochemical and physiological processes, as well as to develop new drugs and therapies. Additionally, rac-TFMPC-HCl can be used to study the effects of environmental factors on biochemical and physiological processes. Additionally, rac-TFMPC-HCl can be used to study the effects of diet and lifestyle on biochemical and physiological processes. Finally, rac-TFMPC-HCl can be used to study the effects of aging on biochemical and physiological processes.

Synthesis Methods

Rac-TFMPC-HCl can be synthesized by a number of methods. The most common method involves the reaction of rac-TFMPC with hydrochloric acid. This reaction yields rac-TFMPC-HCl in a high yield. Additionally, rac-TFMPC-HCl can be synthesized from rac-TFMPC and other acids, such as sulfuric acid or trifluoroacetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-morpholinone", "trifluoroacetic anhydride", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate", "sodium chloride" ], "Reaction": [ "Step 1: 3-morpholinone is reacted with trifluoroacetic anhydride in the presence of sodium hydroxide to form rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid.", "Step 2: The crude product from step 1 is dissolved in water and acidified with hydrochloric acid to form the hydrochloride salt of the target compound.", "Step 3: The hydrochloride salt is extracted with ethyl acetate and the organic layer is washed with water and brine before being dried over sodium sulfate.", "Step 4: The solvent is removed under reduced pressure to yield the final product as a white solid." ] }

CAS RN

2763583-55-5

Molecular Formula

C6H9ClF3NO3

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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